molecular formula C21H14FN3O4 B414639 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B414639
M. Wt: 391.4g/mol
InChI Key: ACJJLVAHAZIGQM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzooxazole derivatives This compound is characterized by the presence of a benzooxazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14FN3O4

Molecular Weight

391.4g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C21H14FN3O4/c1-12-10-14(4-8-18(12)25(27)28)20(26)23-16-7-9-19-17(11-16)24-21(29-19)13-2-5-15(22)6-3-13/h2-11H,1H3,(H,23,26)

InChI Key

ACJJLVAHAZIGQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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